molecular formula C16H12N2O4S B4505152 (3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate

(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate

Cat. No.: B4505152
M. Wt: 328.3 g/mol
InChI Key: HOCPRVRGVLREFQ-UHFFFAOYSA-N
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Description

(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H12N2O4S and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.05177804 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives: An Overview

Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of applications in scientific research. They are known for their versatile chemical properties and biological activities. Quinoxalines and their derivatives have been extensively studied for their potential as antimicrobial, antitumoral, and anticorrosive agents. Their synthesis often involves condensing ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with significant pharmacological actions (Aastha Pareek and Dharma Kishor, 2015; J. A. Pereira et al., 2015).

Role in Drug Metabolism and Toxicity

Quinoxaline 1,4-dioxide derivatives (QdNOs) have been used as growth promoters and antibacterial agents. Research focusing on the toxicity and metabolism of QdNOs in relation to oxidative stress reveals that oxidative stress plays a critical role in their toxicities. This insight is crucial for developing strategies to mitigate oxidative damage and improve the safety profile of these compounds (Xu Wang et al., 2016).

Biomedical Applications

Quinoxaline derivatives exhibit a broad spectrum of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the quinoxaline structure can lead to a wide variety of biomedical applications, demonstrating the compound's versatility and potential in drug development (J. A. Pereira et al., 2015).

Synthesis and Chemical Applications

The synthesis of quinoxaline derivatives is a key area of research, with applications in creating n-type semiconductors, sensors, and organic materials. For example, hexaazatriphenylene (HAT) derivatives, related to quinoxaline structures, have been explored for their use in a variety of applications, showcasing the importance of quinoxaline derivatives in the development of new materials and devices (J. Segura et al., 2015).

Properties

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-10(19)15-12(9-22-16(20)14-7-4-8-23-14)17-11-5-2-3-6-13(11)18(15)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCPRVRGVLREFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=CS3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate
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(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate
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(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate
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(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate
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(3-acetyl-4-oxido-2-quinoxalinyl)methyl 2-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.